4-{[(3,4-Dimethoxyphenyl)sulfonyl](methyl)amino}benzoic acid
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Overview
Description
4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid is an organic compound characterized by its complex structure, which includes a benzoic acid core substituted with a sulfonyl group and a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxyaniline and benzoic acid derivatives.
Sulfonylation: The 3,4-dimethoxyaniline undergoes sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Coupling Reaction: The sulfonylated intermediate is then coupled with a benzoic acid derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for sulfonylation and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.
Reduction: Formation of 4-{(3,4-dimethoxyphenyl)sulfanylamino}benzoic acid.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid depends on its specific application:
Biochemical Interactions: The compound may interact with enzymes or receptors, altering their activity and leading to biological effects.
Molecular Targets: Potential targets include enzymes involved in inflammation or cancer cell proliferation.
Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid: can be compared with other sulfonylated benzoic acids or dimethoxyphenyl derivatives.
Examples: 4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid, 4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid, and 4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid.
Uniqueness
Structural Features: The presence of both sulfonyl and dimethoxyphenyl groups provides unique chemical reactivity and biological activity.
Applications: Its specific combination of functional groups makes it particularly useful in medicinal chemistry and materials science.
This detailed overview provides a comprehensive understanding of 4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-17(12-6-4-11(5-7-12)16(18)19)24(20,21)13-8-9-14(22-2)15(10-13)23-3/h4-10H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMATYRCICSIMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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